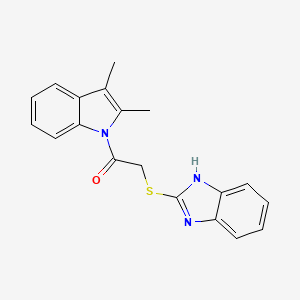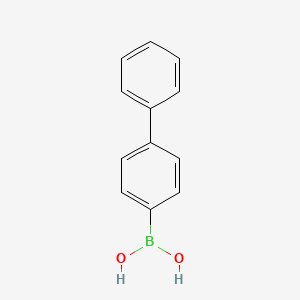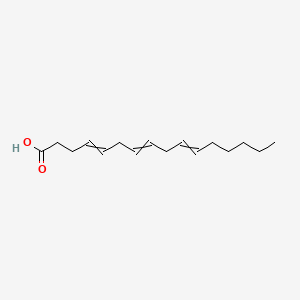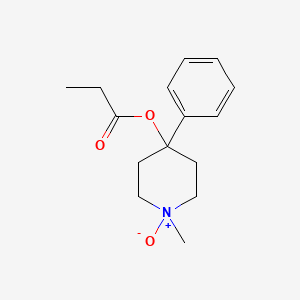![molecular formula C18H26O5 B1205575 (7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one is a macrolide.
Scientific Research Applications
Understanding Metabolic Pathways
The compound is a product of metabolic reactions, similar to those observed with tricyclic antidepressants like Amitriptyline, where the introduction of hydroxy groups and oxidative metabolism play crucial roles. Such pathways are intricately involved in drug metabolism and interactions, with implications for drug design and therapeutic interventions (Breyer‐Pfaff, 2004).
Biopolymer Synthesis
The structure resembles components involved in the synthesis of Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer. PHAs have wide applications due to their biocompatibility and biodegradable nature, making them relevant in medical and environmental applications. The structure of the compound provides insights into the molecular diversity and potential functionality of PHAs (Amara, 2010).
Anticancer Activity
The compound's structure is akin to that of norcantharidin analogues, which possess potent anticancer activities. These compounds, through structural modification, have shown potential in therapeutic applications, particularly in targeting cancer cells while minimizing side effects. The compound's intricate structure could provide a template for designing novel anticancer agents (Deng & Tang, 2011).
Application in Anti-tuberculosis Phytochemicals
Similar structures have been identified in the context of phytochemical research, particularly concerning their potent anti-TB (tuberculosis) activities. The compound's structural complexity allows it to be a potential candidate for drug development in combating multidrug-resistant strains of tuberculosis (Swain, Hussain, & Pati, 2021).
properties
Product Name |
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one |
|---|---|
Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12?,14-/m1/s1 |
InChI Key |
DWTTZBARDOXEAM-TYZXPVIJSA-N |
Isomeric SMILES |
CC1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



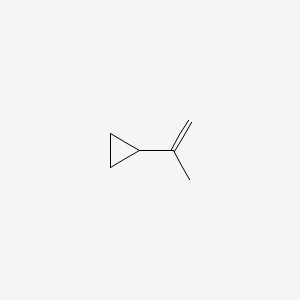
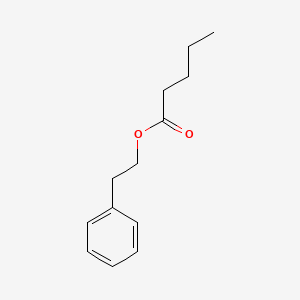
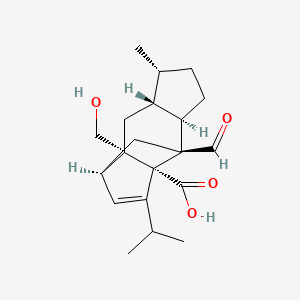
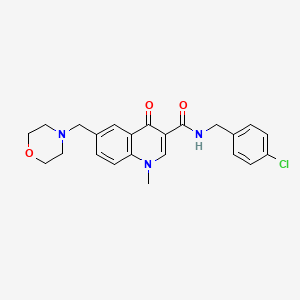
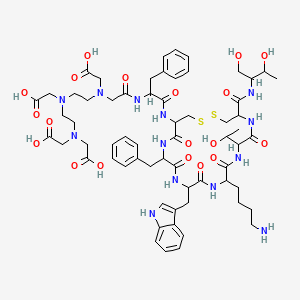
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)
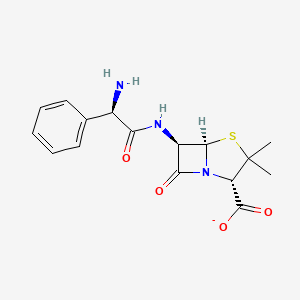
![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)
